3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Medicinal Chemistry Physicochemical Property Analysis ADME Prediction

Sourcing a single bifunctional scaffold for stepwise, orthogonal diversification of kinase-focused libraries is a persistent bottleneck. 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1190315-47-9) resolves this with a 3-iodo handle for selective palladium-catalyzed cross-coupling (Suzuki, Sonogashira) and a 6-methoxy group that modulates electronic properties, LogP (~2.18), and can be demethylated for subsequent derivatization. This enables controlled, sequential construction of complex drug-like molecules from one commercial building block. • Dual orthogonal handles: iodine for mild cross-coupling, methoxy for later O-dealkylation. • Privileged 5-azaindole core validated for ATP-binding pocket of kinases. • Consistent ≥95% purity; available in 100 mg-1 g scales with global shipment.

Molecular Formula C8H7IN2O
Molecular Weight 274.06 g/mol
CAS No. 1190315-47-9
Cat. No. B6594503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
CAS1190315-47-9
Molecular FormulaC8H7IN2O
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C(=C1)NC=C2I
InChIInChI=1S/C8H7IN2O/c1-12-8-2-7-5(3-11-8)6(9)4-10-7/h2-4,10H,1H3
InChIKeyRWCIDRWMHSKBQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Overview


3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1190315-47-9) is a heterocyclic compound featuring a pyrrolo[3,2-c]pyridine (5-azaindole) core substituted with an iodine atom at the 3-position and a methoxy group at the 6-position [1]. This bifunctional scaffold is primarily utilized as a synthetic intermediate in medicinal chemistry, where the iodine moiety enables versatile cross-coupling reactions and the methoxy group modulates both electronic properties and physicochemical parameters . The pyrrolo[3,2-c]pyridine framework is a privileged structure in kinase inhibitor drug discovery [2].

Synthetic Handle 3-Iodo enables versatile C–C bond formation via cross-coupling
Privileged Core Pyrrolo[3,2-c]pyridine scaffold for kinase inhibitor research programs
Property Modulation 6-Methoxy tunes electronic and lipophilic character for ADME profiling

Why 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Cannot Be Substituted


Generic substitution with simpler pyrrolo[3,2-c]pyridine analogs, such as the non-iodinated 6-methoxy derivative (CAS 80862-08-4) or the 3-iodo derivative lacking the methoxy group (CAS 877060-47-4), fails to recapitulate the specific synthetic and physicochemical profile of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. The iodine atom provides a critical handle for selective palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) essential for constructing complex drug-like molecules, a reactivity absent in non-halogenated analogs [1]. Concurrently, the 6-methoxy substituent significantly alters the electron density of the aromatic system and the compound's lipophilicity, impacting both reactivity in subsequent transformations and the ADME properties of final derivatives [2]. Substitution with a 3-iodo analog lacking the 6-methoxy group results in a scaffold with different electronic properties and a substantially lower LogP value, which can alter reaction selectivity and final compound properties .

3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Non-iodinated analog (CAS 80862-08-4) Lacks iodine cross-coupling handle; diversification may shift significantly
3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
3-Iodo analog without 6-methoxy (CAS 877060-47-4) Different electronic and lipophilic profile may alter reaction selectivity and ADME outcomes

3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine vs. Closest Analogs


Lipophilicity vs. Non-Iodinated Analog

The presence of the iodine atom significantly increases the lipophilicity of the molecule, which is a critical parameter for membrane permeability and oral bioavailability in drug development. 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine exhibits a calculated LogP (XLogP3) value of 2.18, which is substantially higher than that of its non-iodinated counterpart, 6-Methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 80862-08-4), which has an XLogP value of 1.3 [1][2]. This difference of 0.88 log units corresponds to a ~7.6-fold increase in the partition coefficient (P), indicating a marked shift toward lipophilic character [3].

Lipophilicity
Cross-study comparable
XLogP3 2.18 vs 1.3 (non-iodinated)
Δ LogP 0.88, ~7.6× higher partition coefficient; may shift ADME profile
Calculated XLogP3 values; review experimental logD for lead optimization
Medicinal Chemistry Physicochemical Property Analysis ADME Prediction

Molecular Weight vs. Non-Iodinated Analog

The incorporation of an iodine atom at the 3-position results in a substantial increase in molecular weight. The target compound has a molecular weight of 274.06 g/mol, compared to 148.16 g/mol for the non-iodinated 6-Methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 80862-08-4) [1][2]. This difference of 125.9 g/mol is directly attributable to the replacement of a hydrogen atom (1.01 g/mol) with an iodine atom (126.90 g/mol) [3].

Molecular Weight
Cross-study comparable
274.06 g/mol
+125.9 vs non-iodinated (148.16)
Significant mass difference for stoichiometry and LC-MS identification
Verify mass in procurement and analytical workflows
Synthetic Chemistry Building Block Procurement Mass Spectrometry

Cross-Coupling Reactivity

The 3-iodo substituent provides a superior handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) compared to alternative halogenated analogs (Br, Cl) or non-halogenated scaffolds [1]. In palladium-catalyzed systems, the established relative reactivity of aryl halides in oxidative addition is I > Br >> Cl [2]. This means the 3-iodo derivative enables milder reaction conditions, higher yields, and greater chemoselectivity in sequential coupling strategies when compared to a 3-bromo or 3-chloro pyrrolo[3,2-c]pyridine analog [3].

Cross-Coupling Reactivity
Class-level inference
IAryl Iodide (highest)
BrAryl Bromide
ClAryl Chloride (lowest)
Iodine offers highest oxidative addition reactivity; enables milder conditions
General Pd(0) trend; verify for specific substrate
Synthetic Methodology Cross-Coupling Reactions Medicinal Chemistry

Kinase Inhibitor Scaffold Validation

The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a validated privileged structure for kinase inhibitor development. Compounds based on this core have demonstrated potent and selective inhibition of clinically relevant kinases, including FMS (CSF-1R) and MPS1 (TTK) [1][2]. In a study of eighteen pyrrolo[3,2-c]pyridine derivatives, the most potent analogs exhibited FMS kinase IC50 values of 30 nM and 60 nM, representing a 1.6- to 3.2-fold improvement over a lead compound [1]. Furthermore, optimized derivatives have achieved MPS1 inhibition with an IC50 as low as 3 nM, demonstrating the scaffold's capacity for high potency .

Scaffold Potency
Class-level inference
IC50 30–60 nM (scaffold-derived) vs Lead 96 nM
1.6–3.2× improvement reported; supports kinase inhibitor design context
FMS kinase assay; review for target of interest
Kinase Inhibition Drug Discovery Cancer Research

Applications of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine


Suzuki-Miyaura Diversification for Kinase Libraries

The 3-iodo substituent provides an ideal handle for Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids, enabling rapid diversification of the pyrrolo[3,2-c]pyridine core at the 3-position [1]. The high reactivity of the aryl iodide ensures efficient coupling under mild conditions, crucial for constructing focused libraries targeting the ATP-binding pocket of kinases, where the pyrrolo[3,2-c]pyridine scaffold is a validated pharmacophore [2][3].

Sonogashira Coupling for Alkyne Probes

The iodine atom facilitates Sonogashira coupling with terminal alkynes, allowing for the introduction of alkyne functionalities [1]. This is particularly valuable for generating click-chemistry-compatible probes for target identification, cellular imaging, or for synthesizing extended conjugated systems for material science applications. The enhanced lipophilicity (LogP = 2.18) conferred by the iodine and methoxy groups is advantageous for cellular uptake of resulting probes [2].

Orthogonal Functionalization Precursor

The presence of both an iodo and a methoxy group allows for orthogonal functionalization. The iodine can be selectively coupled in a first step, while the methoxy group can be subsequently demethylated to reveal a hydroxyl group for further derivatization (e.g., alkylation, acylation) [1]. This enables the controlled, stepwise construction of highly complex molecules from a single, commercially available building block.

LC-MS Reference Standard

Due to its distinct molecular weight (274.06 g/mol) and isotopic pattern characteristic of iodine, 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine serves as a valuable reference standard for liquid chromatography-mass spectrometry (LC-MS) method development and routine purity analysis of reaction products and final compounds within medicinal chemistry projects [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
3-Iodo cross-coupling handle
Coupling efficiency and scaffold compatibility
Alkyne-functionalized probe synthesis
Iodo-enabled coupling
Alkyne conjugation and cellular probe design context
Sequential orthogonal derivatization
Iodo and methoxy handles
Selective deprotection and coupling order review
Analytical reference standard
Distinctive mass and isotope pattern
LC-MS method calibration and purity verification

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